1-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide
Description
This compound is a synthetic small molecule characterized by a coumarin-derived chromen-2-one core substituted with 7,8-dimethoxy and 4-methyl groups. Crystallographic refinement tools like SHELXL and software suites such as WinGX are critical for resolving its three-dimensional structure, which is essential for understanding its interactions with biological systems.
Properties
IUPAC Name |
1-[2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-11-13-4-5-15(26-2)18(27-3)17(13)28-20(25)14(11)10-16(23)22-8-6-12(7-9-22)19(21)24/h4-5,12H,6-10H2,1-3H3,(H2,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTLJKSGNVVSCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide involves several steps. One common synthetic route starts with the preparation of the coumarin core, which can be achieved through the Pechmann condensation reaction. This involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst . The resulting coumarin derivative is then subjected to further functionalization to introduce the piperidine and carboxamide groups. Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as using green solvents and catalysts .
Chemical Reactions Analysis
1-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
1-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Limitations
- Gaps in Evidence: No direct studies on the target compound’s synthesis, pharmacokinetics, or biological activity were found. Comparisons rely on structural inference and analogues’ reported data.
- Therapeutic Potential: The dimethoxy groups may confer antioxidant or anti-inflammatory properties, as seen in other coumarins, but experimental validation is needed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
